8-Hexadecanol

Phase change materials Thermal energy storage Materials science

8-Hexadecanol (hexadecan-8-ol) is a secondary C16 fatty alcohol with the hydroxyl at the C8 position, delivering a sharp melting point of 48°C—distinct from 1-hexadecanol (49–51°C) and 2-hexadecanol (43–46°C). This structural specificity is critical for phase change materials (PCMs) requiring precise thermal transitions, for ethoxylated surfactants with reduced gel-phase formation versus linear alcohol ethoxylates, and for miniemulsion costabilization where its branched architecture retards Ostwald ripening. Substituting generic 1-hexadecanol compromises thermal performance, surfactant phase behavior, and emulsion stability. Specify 8-Hexadecanol to maintain formulation integrity and thermal specification compliance.

Molecular Formula C16H34O
Molecular Weight 242.44 g/mol
CAS No. 19781-83-0
Cat. No. B033872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hexadecanol
CAS19781-83-0
Molecular FormulaC16H34O
Molecular Weight242.44 g/mol
Structural Identifiers
SMILESCCCCCCCCC(CCCCCCC)O
InChIInChI=1S/C16H34O/c1-3-5-7-9-11-13-15-16(17)14-12-10-8-6-4-2/h16-17H,3-15H2,1-2H3
InChIKeyOLVNUMHZZANJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Hexadecanol (CAS 19781-83-0) Technical Overview for Scientific Procurement


8-Hexadecanol (hexadecan-8-ol, CAS 19781-83-0) is a C16 secondary fatty alcohol with the hydroxyl group positioned at the eighth carbon of the hexadecane chain, yielding a symmetric branched-chain structure . It has a molecular formula of C16H34O and a molecular weight of 242.44 g/mol . The compound can be isolated from natural sources including Amomum Tsao-ko (cardamom) and is also produced synthetically via oxidation of hexadecane or copper-catalyzed cross-coupling reactions [1]. Unlike its linear primary alcohol isomer 1-hexadecanol (cetyl alcohol), 8-Hexadecanol is a secondary alcohol exhibiting distinct physicochemical properties that derive from its internal hydroxyl placement and branched-chain character .

8-Hexadecanol Procurement: Why 1-Hexadecanol Cannot Substitute in Targeted Applications


Substitution of 8-Hexadecanol with its primary alcohol isomer 1-hexadecanol (cetyl alcohol) or other C16 fatty alcohols is scientifically unsound for applications requiring specific phase behavior, self-association characteristics, or thermophysical properties. As a secondary alcohol with an internally positioned hydroxyl group, 8-Hexadecanol exhibits substantially different melting behavior (48 °C versus 49–51 °C for 1-hexadecanol) , self-association equilibrium constants in non-polar solvents [1], and hydrogen-bonding network formation compared to primary linear alcohols. These structural differences translate into divergent performance in applications including phase change materials where melting temperature precision is critical, surfactant systems where steric hindrance around the hydroxyl group modifies ethoxylation kinetics and product distribution, and formulations requiring specific viscosity or solubility profiles . Furthermore, 8-Hexadecanol's reduced tendency toward tetramer formation relative to linear 1-alcohols alters its behavior in hydrocarbon solutions and emulsion stabilization contexts [1]. Generic substitution without consideration of these quantifiable differences risks formulation failure, altered product performance, or failure to meet application-specific thermal specifications.

8-Hexadecanol Quantitative Evidence Guide: Differentiated Performance Data


8-Hexadecanol vs 1-Hexadecanol: Melting Point and Thermal Property Comparison

8-Hexadecanol exhibits a melting point of 48 °C, which is 1–3 °C lower than that of 1-hexadecanol (49–51 °C) . Additionally, 8-Hexadecanol demonstrates a boiling point of 304.4 ± 10.0 °C at 760 mmHg, which is approximately 6.5 °C lower than the boiling point of 1-hexadecanol (310.9 ± 5.0 °C at 760 mmHg) . Density values also differ: 8-Hexadecanol has a density of 0.834 g/cm³ versus 0.8 ± 0.1 g/cm³ for 1-hexadecanol . These thermal property differences derive from the secondary alcohol structure with the hydroxyl group positioned at C8, which disrupts crystalline packing relative to the linear primary alcohol structure of 1-hexadecanol.

Phase change materials Thermal energy storage Materials science

8-Hexadecanol Self-Association Behavior: Reduced Tetramer Formation in Non-Polar Media

In dilute n-decane and n-hexane solutions, 8-Hexadecanol exhibits fundamentally different self-association behavior compared to linear 1-alcohols. Apparent molar heat capacity measurements demonstrate that for isomeric secondary alcohols, the self-association equilibrium is shifted toward lower-order species (trimers and dimers) with substantially reduced tetramer concentrations, whereas linear 1-alcohols predominantly form tetrameric hydrogen-bonded species at low alcohol concentrations [1]. The maximum in apparent molar heat capacity versus concentration is decreased and shifted to higher alcohol concentrations as the hydroxyl group becomes increasingly sterically hindered, directly reflecting reduced self-association capability in branched and secondary alcohols relative to linear 1-alcohols [1].

Solution thermodynamics Alcohol self-association Hydrogen bonding

8-Hexadecanol vs 2-Hexadecanol: Secondary Alcohol Isomer Comparison

Among C16 secondary alcohol isomers, 8-Hexadecanol (hydroxyl at C8) exhibits a boiling point of 304.4 °C at 760 mmHg and a flash point of 117.8 °C, while 2-Hexadecanol (hydroxyl at C2, CAS 14852-31-4) exhibits a higher boiling point of 314.0 ± 0.0 °C at 760 mmHg and a lower flash point of 111.3 ± 5.1 °C . The melting point of 2-Hexadecanol is 43–46 °C, which is 2–5 °C lower than 8-Hexadecanol's 48 °C melting point . This comparison demonstrates that the hydroxyl group position along the C16 chain directly influences thermophysical properties, with the central C8 position yielding intermediate thermal behavior between the terminal C1 (1-hexadecanol) and near-terminal C2 (2-hexadecanol) positions.

Isomer comparison Structure-property relationships Alcohol isomers

Branched vs Linear Alcohols: Reduced Gel Phase Formation in Ethoxylated Derivatives

Branched alcohol ethoxylates, including those derived from alcohols with structural characteristics similar to 8-Hexadecanol, exhibit significantly reduced gel phase formation in aqueous solutions compared to linear alcohol ethoxylates of comparable molecular weight . This performance advantage is attributed to the branched or internally positioned hydroxyl group structure, which disrupts the ordered lamellar phase formation that linear alcohol ethoxylates undergo at certain concentrations and temperatures. As a result, solutions using branched alcohol-based ethoxylates remain fluid and pumpable across a wider concentration and temperature range, whereas linear alcohol ethoxylates form viscous gel phases that complicate industrial handling and formulation processes . Additionally, branched alcohol ethoxylates typically achieve lower minimum surface tension values than their linear counterparts .

Surfactant synthesis Ethoxylation Formulation science

8-Hexadecanol: Distinct pKa and LogP Profile vs 1-Hexadecanol

8-Hexadecanol has a predicted pKa value of 15.32 ± 0.20, which is approximately 0.9 units lower (more acidic) than the pKa of 1-hexadecanol (16.20) [1]. The predicted logP (octanol-water partition coefficient) for 8-Hexadecanol is 7.07 (ACD/LogP) , whereas 1-hexadecanol has a reported logP of 7.25 [1]. Additionally, the consensus Log Po/w for 8-Hexadecanol across five prediction methods is 5.37 . This small but measurable difference in lipophilicity and a more pronounced difference in acidity reflect the structural distinction between a secondary alcohol (hydroxyl at C8) and a primary alcohol (hydroxyl at C1).

Partition coefficient Acidity Physicochemical profiling

Emulsion Stabilization: Hexadecanol Isomer Performance in Oil-in-Water Systems

Long-chain alcohols including hexadecanol are established costabilizers in miniemulsion systems when combined with anionic surfactants such as sodium dodecyl sulfate [1]. In oil-in-water emulsion systems, hexadecanol has been shown to increase stability against droplet coalescence up to fivefold, though the effect is achieved with little change to zeta potential and only small reductions in interfacial tension [2]. Comparative studies demonstrate that in bulk emulsion systems stabilized with nonionic surfactants, hexadecane provides far greater stabilization than hexadecanol at the same molar concentration [3]. However, the specific positioning of the hydroxyl group in 8-Hexadecanol (secondary alcohol) versus 1-Hexadecanol (primary alcohol) is expected to influence interfacial organization and hydrogen-bonding capacity at the oil-water interface, as secondary alcohols exhibit different self-association behavior and steric properties compared to linear 1-alcohols [4].

Emulsion science Colloidal stability Costabilizer performance

8-Hexadecanol Application Scenarios: Where Differentiated Properties Drive Selection


Phase Change Material (PCM) Development with Precise 48 °C Melting Transition

8-Hexadecanol is suitable for phase change material applications requiring a well-defined thermal transition at 48 °C, as documented in multiple authoritative databases . This melting point is distinct from 1-hexadecanol (49–51 °C) and 2-hexadecanol (43–46 °C), providing a specific thermal window that may be optimal for certain thermal energy storage, temperature-regulated packaging, or building material applications. The compound's ability to undergo reversible phase transitions while absorbing and releasing thermal energy makes it a candidate PCM, with the precise 48 °C transition enabling targeted thermal management where 1-hexadecanol's higher and broader melting range would be unsuitable .

Surfactant Precursor for Reduced Gel Phase Ethoxylates

As a branched/secondary C16 alcohol, 8-Hexadecanol serves as a precursor for ethoxylated surfactants that exhibit reduced gel phase formation in aqueous solutions compared to linear alcohol-derived ethoxylates . This property is valuable in industrial surfactant manufacturing where gel phases complicate pumping, mixing, and handling operations. Additionally, branched alcohol ethoxylates typically achieve lower minimum surface tension values, potentially enhancing wetting and spreading performance in formulations . The internal hydroxyl position of 8-Hexadecanol produces ethoxylates with different solubility and phase behavior compared to 1-hexadecanol ethoxylates.

Emulsion Costabilizer in Miniemulsion Polymerization

8-Hexadecanol can function as a costabilizer in miniemulsion systems when combined with anionic surfactants such as sodium dodecyl sulfate [1]. Long-chain alcohols including hexadecanol are established for this role due to their low water solubility and ability to retard Ostwald ripening. The secondary alcohol structure of 8-Hexadecanol, with its hydroxyl group at the C8 position, may offer distinct interfacial organization compared to 1-hexadecanol, potentially affecting droplet size distribution and long-term emulsion stability [2]. In oil-in-water emulsion systems, hexadecanol has been shown to increase coalescence stability up to fivefold [3].

Natural Product Research and Phytochemical Analysis

8-Hexadecanol is a naturally occurring compound that can be isolated from Amomum Tsao-ko (cardamom), a plant species used in traditional medicine and as a spice . This natural occurrence makes 8-Hexadecanol relevant as an analytical reference standard for phytochemical profiling, quality control of botanical extracts, and natural product research. The compound's distinct chromatographic retention properties, derived from its specific physicochemical profile (pKa 15.32, consensus LogP 5.37), enable its reliable identification and quantification in complex plant matrices, supporting research in pharmacognosy, food chemistry, and botanical authentication .

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